molecular formula C12H7NO4 B120126 (2-Nitro-phenyl)-[1,4]benzoquinone CAS No. 105946-79-0

(2-Nitro-phenyl)-[1,4]benzoquinone

Cat. No.: B120126
CAS No.: 105946-79-0
M. Wt: 229.19 g/mol
InChI Key: ARIXMRYIRAVZJZ-UHFFFAOYSA-N
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Description

(2-Nitro-phenyl)-[1,4]benzoquinone is an organic compound that belongs to the class of quinones. Quinones are characterized by a fully conjugated cyclic dione structure. This compound is notable for its nitro group attached to the phenyl ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitro-phenyl)-[1,4]benzoquinone typically involves the nitration of phenyl-substituted benzoquinone. One common method is the direct nitration of phenyl-1,4-benzoquinone using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

C6H4(NO2)C6H4O2+HNO3C6\text{C}_6\text{H}_4(\text{NO}_2)\text{C}_6\text{H}_4\text{O}_2 + \text{HNO}_3 \rightarrow \text{C}_6C6​H4​(NO2​)C6​H4​O2​+HNO3​→C6​

Properties

IUPAC Name

2-(2-nitrophenyl)cyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO4/c14-8-5-6-12(15)10(7-8)9-3-1-2-4-11(9)13(16)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIXMRYIRAVZJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C=CC2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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